molecular formula C15H19NO B13811080 4-(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)benzaldehyde CAS No. 791591-59-8

4-(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)benzaldehyde

Cat. No.: B13811080
CAS No.: 791591-59-8
M. Wt: 229.32 g/mol
InChI Key: KMPHQAGLGKOUII-UHFFFAOYSA-N
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Description

4-(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)benzaldehyde is an organic compound that features a benzaldehyde group attached to a pyrroline ring The pyrroline ring is substituted with four methyl groups, making it a highly sterically hindered molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)benzaldehyde typically involves the following steps:

    Formation of the Pyrroline Ring: The pyrroline ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Methyl Groups: The four methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Benzaldehyde Group: The benzaldehyde group is introduced via a formylation reaction, often using reagents like dichloromethyl methyl ether (DCM) in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nitric acid in sulfuric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: 4-(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)benzoic acid.

    Reduction: 4-(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)benzyl alcohol.

    Substitution: 4-(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)-2-nitrobenzaldehyde, 4-(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)-2-bromobenzaldehyde.

Scientific Research Applications

4-(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)benzaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.

    Pathways Involved: It may influence various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)benzaldehyde is unique due to its combination of a sterically hindered pyrroline ring and a reactive benzaldehyde group. This unique structure imparts distinct chemical reactivity and potential for diverse applications in scientific research.

Properties

CAS No.

791591-59-8

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

4-(2,2,5,5-tetramethyl-1H-pyrrol-3-yl)benzaldehyde

InChI

InChI=1S/C15H19NO/c1-14(2)9-13(15(3,4)16-14)12-7-5-11(10-17)6-8-12/h5-10,16H,1-4H3

InChI Key

KMPHQAGLGKOUII-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C(N1)(C)C)C2=CC=C(C=C2)C=O)C

Origin of Product

United States

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